1-Boc-3-ビニルピペリジン

説明

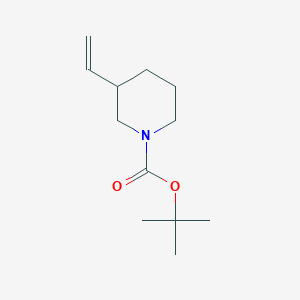

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-ethenylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethenylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と合成

1-Boc-3-ビニルピペリジンを含むピペリジン誘導体は、製薬業界で重要な役割を果たしています . これらは、アルカロイドに加えて、20種類以上の医薬品のクラスに存在しています . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

抗がん作用

ピペリジン誘導体は、抗がん剤として大きな治療の可能性を示しています . これらは単独で、または他の植物化学物質や従来の抗がん剤と組み合わせて使用できます .

抗ウイルス作用

ピペリジン誘導体は、抗ウイルス剤として利用されています . さまざまなウイルス性疾患の対策に有望な結果を示しています .

抗マラリア作用

ピペリジン誘導体は、マラリアとの闘いにも使用されています . これらは、マラリア寄生虫の増殖を阻害する有効性を示しています .

抗菌・抗真菌作用

作用機序

Target of Action

Piperidine derivatives, which include 1-boc-3-vinyl-piperidine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Biochemical Pathways

Piperidine derivatives, including 1-Boc-3-vinyl-piperidine, are believed to affect several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are crucial for the establishment and progression of cancers .

Pharmacokinetics

The molecular weight of 21130 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.

Result of Action

Piperidine derivatives have been observed to have therapeutic potential against various types of cancers .

生化学分析

Biochemical Properties

It is known that piperidine derivatives, which include 1-Boc-3-vinyl-piperidine, have been utilized in various therapeutic applications .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Piperidine derivatives are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Metabolic Pathways

Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .

生物活性

Tert-butyl 3-ethenylpiperidine-1-carboxylate (TBEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

TBEP is characterized by its piperidine core, which is modified with a tert-butyl group and an ethenyl substituent. The general formula for TBEP is with a molecular weight of approximately 205.30 g/mol. The synthesis typically involves the reaction of tert-butyl 3-piperidinecarboxylate with an appropriate ethenylating agent under controlled conditions.

Pharmacological Profile

The biological activity of TBEP has been evaluated in various studies, focusing primarily on its effects on the central nervous system and its potential as an anti-inflammatory agent. The compound has shown promise in modulating neurotransmitter systems and inhibiting inflammatory pathways.

Key Findings:

- Neurotransmitter Modulation: TBEP exhibits activity at various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that TBEP can inhibit the release of pro-inflammatory cytokines, which positions it as a candidate for conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of TBEP against specific biological targets:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of TBEP, researchers treated LPS-stimulated macrophages with varying concentrations of TBEP. The results demonstrated a concentration-dependent inhibition of IL-1β release, highlighting its potential as an anti-inflammatory agent.

- Concentration Tested: 0.1 µM to 50 µM

- Maximal Inhibition Observed: 60% at 50 µM

- Mechanism: Inhibition of NLRP3 inflammasome activation was suggested based on the results .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TBEP. The compound was tested for its ability to modulate serotonin receptor activity, which is crucial for mood regulation.

特性

IUPAC Name |

tert-butyl 3-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433774 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-87-0 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。